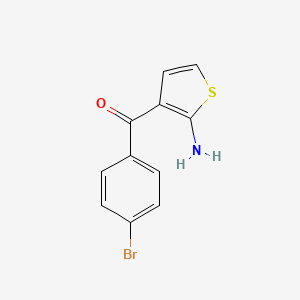

2-Amino-3-(4-bromobenzoyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminothiophen-3-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXJDFGNXSVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357676 | |

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399043-24-4 | |

| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-(4-bromobenzoyl)thiophene

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Amino-3-(4-bromobenzoyl)thiophene (CAS No. 399043-24-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and detailed analysis.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in modern medicinal chemistry, renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its structural features allow it to serve as a versatile synthon for the creation of more complex, fused heterocyclic systems and compound libraries for drug discovery.[3][4] The title compound, this compound, incorporates three key functionalities: a nucleophilic amino group at the C2 position, a conjugated benzoyl moiety at C3, and a bromine atom on the phenyl ring. This specific arrangement of functional groups makes it a valuable intermediate for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in various therapeutic targets.[4][5] The bromine atom, in particular, serves as a strategic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 399043-24-4 | [5] |

| Molecular Formula | C₁₁H₈BrNOS | [5] |

| Molecular Weight | 282.16 g/mol | [5] |

| Appearance | Yellow flakes | [5] |

| Melting Point | 178-186 °C | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

Part 1: Synthesis via the Gewald Reaction

The most robust and widely adopted method for constructing the 2-aminothiophene skeleton is the Gewald multicomponent reaction.[1] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and the ability to generate polysubstituted thiophenes with high functional group tolerance.

Causality Behind the Synthetic Strategy

The Gewald reaction is a cascade process involving three key components:

-

An α-methylene ketone (or aldehyde).

-

A compound with an activated methylene group (typically a nitrile, such as malononitrile or a cyanoacetate).

-

Elemental sulfur .

The reaction is typically facilitated by a basic catalyst, such as a secondary amine (e.g., morpholine or diethylamine) or triethylamine. The choice of base is critical; it must be strong enough to deprotonate the activated methylene compound to initiate the Knoevenagel condensation but not so strong as to cause unwanted side reactions.

For the specific synthesis of this compound, the logical precursors are 2-cyano-1-(4-bromophenyl)ethanone (providing the 3-(4-bromobenzoyl) group and the nitrogen for the 2-amino group via the cyano function) and an aldehyde to provide the C4 and C5 positions of the thiophene ring. An alternative and common variant of the Gewald synthesis involves the reaction of an appropriate ketone, an α-cyano ester or dinitrile, and elemental sulfur.[2]

The overall workflow is designed for efficiency, converging three simple components into a complex heterocyclic product in a single operational step, thereby maximizing atom economy and minimizing waste.

Reaction Mechanism

The mechanism of the Gewald reaction proceeds through several key stages. While the exact sequence can vary with substrates and conditions, the generally accepted pathway is as follows:

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile. This step forms an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The sulfur, acting as a nucleophile (often proposed to be activated by the amine base), adds to the β-position of the unsaturated intermediate.

-

Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization via attack of the enolate onto the sulfur chain. Subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DigitalCommons@Linfield - Science and Social Sciences: Synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2): A Precursor to Selective Bromodomain Inhibitor, (+)-JQ1 [digitalcommons.linfield.edu]

- 3. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Amino-3-(4-bromobenzoyl)thiophene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, the 2-aminothiophene moiety has emerged as a "privileged structure," a core component in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 2-Amino-3-(4-bromobenzoyl)thiophene.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the fundamental chemical properties of this compound, detail its synthesis with an emphasis on the underlying mechanistic principles, explore its significant applications in contemporary therapeutic research, and provide actionable experimental protocols.

Core Compound Identification and Properties

Chemical Identity:

| Property | Value | Source |

| Systematic Name | (2-Aminothiophen-3-yl)(4-bromophenyl)methanone | [2] |

| CAS Number | 399043-24-4 | [2] |

| Molecular Formula | C₁₁H₈BrNOS | [2] |

| Molecular Weight | 282.16 g/mol | [2] |

Chemical Structure:

The structure of this compound features a central 2-aminothiophene ring. The amino group at the C2 position and the 4-bromobenzoyl group at the C3 position are critical for its chemical reactivity and biological interactions. The presence of the electron-rich thiophene ring, combined with the hydrogen bond donor (amino group) and acceptor (carbonyl group), makes it a versatile scaffold for engaging with biological targets.[3]

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald reaction . This multicomponent reaction is a cornerstone of thiophene chemistry due to its operational simplicity, the accessibility of starting materials, and its high efficiency in creating molecular complexity in a single step.[4][5]

The Gewald Reaction: A Mechanistic Perspective

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[4][6] The generally accepted mechanism proceeds through several key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the activated nitrile. The base (e.g., morpholine, piperidine, or triethylamine) deprotonates the α-carbon of the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[4]

-

Sulfur Addition (Michael Addition): The elemental sulfur (typically S₈) is activated by the base to form a nucleophilic sulfur species. This species then adds to the β-carbon of the unsaturated nitrile intermediate in a Michael-type addition.[6]

-

Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the terminal sulfur attacks the nitrile group. A subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.[6]

Figure 2: Conceptual workflow of the Gewald reaction for synthesizing the target compound.

Experimental Protocol: Gewald Synthesis

This protocol is a representative procedure for the synthesis of 2-amino-3-aroylthiophenes, adapted from established methodologies for the Gewald reaction.[7][8]

Materials:

-

4-Bromobenzoylacetonitrile

-

Elemental Sulfur

-

Morpholine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoylacetonitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol to form a slurry.

-

Addition of Base: To the stirring slurry, add morpholine (1.5 eq) dropwise at room temperature. The addition of the base is often exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a solid.[6]

Self-Validation and Causality:

-

Choice of Base: Morpholine is a common choice as it is a moderately strong secondary amine that effectively catalyzes the initial Knoevenagel condensation without promoting significant side reactions.[7]

-

Stoichiometry: A slight excess of sulfur is used to ensure complete conversion of the nitrile intermediate. The amount of base is typically in slight excess to drive the reaction to completion.

-

Solvent: Ethanol is a good choice as it is a polar protic solvent that can dissolve the reactants to a sufficient extent and is easy to remove.

-

Purification: Recrystallization is an effective method for purifying the final product, as the 2-aminothiophene derivative is typically a crystalline solid with different solubility properties compared to the starting materials and byproducts.

Applications in Drug Discovery and Development

The 2-amino-3-aroylthiophene scaffold, including this compound, is a cornerstone in the design of novel therapeutic agents due to its ability to interact with a variety of biological targets.

Inhibition of Tubulin Polymerization (Antimitotic Agents)

Microtubules are dynamic cytoskeletal polymers essential for cell division (mitosis), and they represent a clinically validated target for cancer therapy.[9] Several 2-amino-3-aroylthiophenes have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents that arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[9]

The 2-amino-3-benzoylthiophene core can be considered a bioisostere of combretastatin A-4, a potent natural product that binds to the colchicine site on β-tubulin, thereby preventing its polymerization. The 2-amino and the aroyl groups are crucial for this interaction.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

2-Amino-3-benzoylthiophenes have been extensively studied as positive allosteric modulators (PAMs) of the A1 adenosine receptor.[10] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, and they can enhance the affinity and/or efficacy of the natural ligand.[10] This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to fewer side effects. The development of A1 adenosine receptor PAMs is of interest for treating conditions like ischemia and other energy-deficit states.[10] More recently, derivatives of this scaffold have also been investigated as PAMs for the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[11]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminothiophene scaffold has been successfully employed to develop inhibitors of several kinases.

-

Atypical Protein Kinase C (aPKC) Inhibitors: A series of 2-amino-3-carboxy-4-phenylthiophenes have been identified as novel inhibitors of aPKC isoforms. These kinases are involved in inflammatory responses and vascular permeability, making them attractive targets for diseases like diabetic retinopathy.[8]

-

VEGFR-2/AKT Dual Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) and the serine/threonine kinase AKT are key players in cancer cell proliferation and angiogenesis. Fused thiophene derivatives have been designed as dual inhibitors of this critical signaling axis.

Figure 3: Key application areas of the 2-amino-3-aroylthiophene scaffold in drug discovery.

Protocol: In-Vitro Tubulin Polymerization Assay

This protocol provides a step-by-step methodology for evaluating the effect of a test compound, such as this compound, on tubulin polymerization in a cell-free system. This is a crucial assay for confirming the mechanism of action for potential antimitotic agents.[9][12]

Principle:

The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.[9]

Materials:

-

Lyophilized, high-purity tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Colchicine or Nocodazole)

-

Negative control (DMSO vehicle)

-

Temperature-controlled microplate reader (37 °C) with 340 nm absorbance capability

-

96-well, half-area, clear-bottom plates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to test a range of concentrations (e.g., 0.1 µM to 100 µM). Prepare similar dilutions for the positive control.

-

On ice, reconstitute the lyophilized tubulin in the polymerization buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 5-10% (v/v). Keep the tubulin solution on ice at all times to prevent premature polymerization.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the microplate reader to 37 °C.

-

In each well, add 10 µL of the diluted test compound, positive control, or DMSO vehicle. It is recommended to perform each condition in triplicate.

-

-

Initiation of Polymerization:

-

To initiate the reaction, add 90 µL of the cold tubulin solution to each well, bringing the total volume to 100 µL. Pipette gently to mix, avoiding the introduction of air bubbles.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.

-

Data Analysis:

-

Plot Data: Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

-

Determine Parameters: From the resulting sigmoidal curves, determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (absorbance at the plateau).

-

Calculate IC₅₀: Plot the Vmax or the maximum polymer mass as a function of the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[12]

Safety and Handling

-

Potential Health Effects:

-

Eye: May cause eye irritation.[13]

-

Skin: May cause skin irritation.[13]

-

Inhalation: May cause respiratory tract irritation. The toxicological properties have not been fully investigated.[13]

-

Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated.[13]

-

-

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Conclusion

This compound represents a valuable and versatile scaffold for modern drug discovery. Its efficient synthesis via the Gewald reaction, combined with its demonstrated ability to interact with key biological targets in oncology, metabolic diseases, and neurology, underscores its importance for medicinal chemistry programs. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this and related 2-aminothiophene derivatives.

References

- Material Safety Data Sheet for a related thiophene derivative. (Note: A specific MSDS for the title compound was not found, so this is based on analogous compounds).

- 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC.

- Synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2): A Precursor to Selective Bromodomain Inhibitor, (+)-JQ1. DigitalCommons@Linfield, 2013.

- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.

- Tubulin Polymeriz

- Gewald reaction. Wikipedia.

- Gewald Reaction. Organic Chemistry Portal.

- (2-Aminothiophen-3-yl)(4-bromophenyl)methanone. Chem-Impex.

- Green methodologies for the synthesis of 2-aminothiophene. PMC, 2022.

- SAFETY DATA SHEET for Thiophene. Sigma-Aldrich, 2024.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Journal of Organic Chemistry, 2023.

- SAFETY DATA SHEET for 2-Amino-3,5-dibromobenzaldehyde. Fisher Scientific.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- Inhibition of tubulin polymerization evaluated by cell-free tubulin...

- SAFETY DATA SHEET for 2-Amino-4'-bromobenzophenone. TCI Chemicals, 2025.

- SAFETY DATA SHEET for 5-Bromobenzo[b]thiophene. Thermo Fisher Scientific, 2025.

- Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online, 2022.

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- (2-AMINOTHIOPHEN-3-YL)(4-BROMOPHENYL)METHANONE. CymitQuimica.

- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed, 2024.

- Capture, mutual inhibition and release mechanism for aPKC–Par6 and its multisite polarity substr

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central.

- The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide. Benchchem.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. (2-AMINOTHIOPHEN-3-YL)(4-BROMOPHENYL)METHANONE [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DigitalCommons@Linfield - Science and Social Sciences: Synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2): A Precursor to Selective Bromodomain Inhibitor, (+)-JQ1 [digitalcommons.linfield.edu]

- 8. d-nb.info [d-nb.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derthon.com [derthon.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

1H NMR and 13C NMR spectral data of 2-Amino-3-(4-bromobenzoyl)thiophene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-3-(4-bromobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a privileged scaffold in medicinal chemistry and materials science, the unambiguous structural characterization of this compound is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the title compound. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as an authoritative resource for researchers, offering a deep dive into spectral interpretation, data acquisition, and structural validation. We will explore the nuanced effects of the thiophene core, the electron-donating amino group, and the electron-withdrawing bromobenzoyl moiety on the spectral output, ensuring a thorough understanding for its application in advanced synthesis and drug development.

The Strategic Importance of the Aminobenzoylthiophene Scaffold

Thiophene derivatives are foundational building blocks in a vast array of pharmaceuticals and functional materials.[1] The specific substitution pattern in this compound creates a molecule with significant potential. The 2-amino group is a key pharmacophore, while the 3-aroyl substituent is crucial for various biological activities. Furthermore, the presence of a bromine atom on the benzoyl ring provides a versatile synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries. A precise and complete structural elucidation via NMR is the non-negotiable first step that underpins all subsequent research and guarantees the integrity of derived data.

Figure 1. Structure of this compound with atom numbering.

Decoding the Proton Environment: ¹H NMR Analysis

The ¹H NMR spectrum is dictated by the electronic environment of each proton. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing benzoyl group (-C(O)Ar) creates a distinct and predictable pattern of signals.[2][3]

-

Thiophene Protons (H4 & H5): The protons on the thiophene ring appear as two distinct doublets due to vicinal coupling. H5 is typically found further downfield than H4. This is because H5 is deshielded by the anisotropic effect of the nearby carbonyl group, whereas H4 is shielded by the electron-donating resonance effect of the amino group at C2.

-

Aromatic Protons (Bromobenzoyl Ring): The 1,4-disubstituted (para) pattern of the bromobenzoyl ring results in a classic AA'BB' system, which often simplifies to two apparent doublets, each integrating to 2H. The protons ortho to the electron-withdrawing carbonyl group are more deshielded and appear further downfield than the protons meta to it.

-

Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5][6] In solvents like DMSO-d₆, the signal is often more distinct, whereas in CDCl₃, it can be very broad and sometimes difficult to distinguish from the baseline.[7]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H5 (Thiophene) | 7.40 - 7.60 | d | JH4-H5 ≈ 5.5 - 6.0 Hz | Coupled to H4; deshielded by adjacent carbonyl group. |

| H-ortho (Benzoyl) | 7.70 - 7.90 | d | Jortho-meta ≈ 8.0 - 8.5 Hz | Protons ortho to the electron-withdrawing C=O group; coupled to meta protons. |

| H-meta (Benzoyl) | 7.60 - 7.80 | d | Jortho-meta ≈ 8.0 - 8.5 Hz | Protons meta to the C=O group; coupled to ortho protons. |

| H4 (Thiophene) | 6.30 - 6.50 | d | JH4-H5 ≈ 5.5 - 6.0 Hz | Coupled to H5; shielded by the electron-donating -NH₂ group. |

| -NH₂ (Amino) | 5.50 - 7.50 | s (broad) | N/A | Exchangeable protons; chemical shift is highly solvent and concentration dependent. |

Mapping the Carbon Skeleton: ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.[8]

-

Thiophene Carbons: The carbon atom attached to the amino group (C2) is significantly deshielded due to the electronegativity of nitrogen. Conversely, the carbons ortho (C3) and para (C5) to the amino group are shielded due to its electron-donating resonance effect.[9] The carbon bearing the benzoyl group (C3) will also be influenced by its electron-withdrawing nature.

-

Benzoyl Carbons: The carbonyl carbon (C=O) exhibits the most downfield chemical shift, typically in the 180-190 ppm range. The carbon attached to the bromine (C4') is shielded due to the "heavy atom effect," while the remaining aromatic carbons show shifts typical for a substituted benzene ring.

-

Quaternary Carbons: Carbons with no attached protons (C2, C3, C1', C4') often show lower intensity signals due to longer relaxation times.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Carbonyl) | 185.0 - 190.0 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C2 (Thiophene) | 155.0 - 165.0 | Attached to the electron-donating amino group. |

| C1' (Benzoyl) | 135.0 - 140.0 | Quaternary carbon adjacent to the carbonyl and within the aromatic ring. |

| C5 (Thiophene) | 130.0 - 135.0 | Deshielded by the adjacent sulfur atom. |

| C-meta (Benzoyl) | 131.0 - 133.0 | Standard aromatic carbon chemical shift. |

| C-ortho (Benzoyl) | 129.0 - 131.0 | Standard aromatic carbon chemical shift. |

| C4' (Benzoyl) | 125.0 - 128.0 | Carbon directly attached to the bromine atom. |

| C4 (Thiophene) | 118.0 - 122.0 | Shielded carbon in the thiophene ring. |

| C3 (Thiophene) | 110.0 - 115.0 | Shielded quaternary carbon adjacent to the electron-donating amino group. |

Authoritative Protocols for Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocols are designed for a standard 400 MHz spectrometer.[10]

Core Experimental Workflow

Figure 2. Standardized workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of high-purity this compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to resolve N-H protons).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Set to ~12-16 ppm, centered around 7 ppm.

-

Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Spectral Width: Set to ~220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[10]

-

Relaxation Delay: Use a delay of 2-5 seconds to ensure adequate relaxation, especially for quaternary carbons.

-

The Self-Validating System: 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are the gold standard for confirming structural assignments. They create a self-validating dataset where correlations must be internally consistent.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A cross-peak would definitively link H4 and H5 on the thiophene ring, and another would link the ortho and meta protons on the bromobenzoyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This experiment would unambiguously link the ¹H signals for H4, H5, H-ortho, and H-meta to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting molecular fragments. Key expected correlations include from H5 to the carbonyl carbon (C=O) and from the H-ortho protons to the carbonyl carbon, confirming the connectivity of the rings through the ketone linker.

Figure 3. Logical relationship showing how 2D NMR validates and connects 1D NMR data.

Conclusion

The comprehensive NMR analysis of this compound provides a detailed and unambiguous structural fingerprint. The predictable patterns arising from the electronic interplay of its functional groups allow for confident assignment of all ¹H and ¹³C resonances. This in-depth spectral guide, combining theoretical interpretation with robust experimental protocols and validation strategies, equips researchers with the necessary tools to verify the integrity of this crucial building block, thereby ensuring the reliability and reproducibility of their synthetic and drug discovery endeavors.

References

-

Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

-

Satonaka, H. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983. Available from: [Link]

-

Lewis, R.G., & Dyer, D.S. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. 1968. Available from: [Link]

-

Stasyuk, A.J., et al. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics. 2018. Available from: [Link]

-

Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. 2021. Available from: [Link]

-

AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. Available from: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Gaba, M., & Mohan, C. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. 2015. Available from: [Link]

-

Reddit. Amine protons on NMR. r/OrganicChemistry. 2023. Available from: [Link]

-

Singh, P., et al. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. 2024. Available from: [Link]

-

Holzer, W., et al. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules. 1998. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 10. academic.oup.com [academic.oup.com]

- 11. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-3-(4-bromobenzoyl)thiophene

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-(4-bromobenzoyl)thiophene is a heterocyclic compound belonging to the 2-aminothiophene class of molecules, which are recognized as valuable scaffolds in medicinal chemistry.[1][2][3] Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. This guide provides a detailed technical overview of two primary analytical techniques for the characterization of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By detailing the theoretical principles, providing robust experimental protocols, and interpreting the resulting spectral data, this document serves as a practical resource for scientists engaged in the synthesis and analysis of novel chemical entities.

Molecular Structure and Spectroscopic Significance

The structural integrity of a drug candidate is the foundation of its pharmacological activity. For this compound (Molecular Formula: C₁₁H₈BrNOS, Molecular Weight: 282.16 g/mol for ⁷⁹Br), the arrangement of its functional groups dictates its chemical properties and interactions.[4] Spectroscopic methods provide an empirical confirmation of this arrangement.

-

Infrared (IR) spectroscopy probes the vibrational modes of covalent bonds. The presence of the primary amine (-NH₂), the conjugated ketone (C=O), the substituted thiophene, and the bromophenyl rings will each produce characteristic absorption bands.

-

Mass spectrometry (MS) provides information about the molecular weight and elemental composition. Crucially for this molecule, it reveals the presence of bromine through a distinct isotopic pattern and offers structural insights through predictable fragmentation pathways.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy Analysis

Principle of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[5] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption results in a peak in the IR spectrum. The position of this peak (wavenumber, cm⁻¹) is characteristic of the bond type (e.g., C=O, N-H), while its intensity relates to the change in dipole moment during the vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance Fourier-transform Infrared (ATR-FTIR) spectroscopy is a preferred method for solid samples due to its minimal sample preparation requirements.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This allows the instrument software to subtract signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. The causality here is critical: good contact is required for the IR beam to penetrate the sample effectively.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, such as 4000–650 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and peak-picked using the instrument's software.

Data Interpretation and Expected Vibrational Frequencies

The IR spectrum provides a molecular "fingerprint." For this compound, several key diagnostic peaks are expected. The conjugation of the carbonyl group with both the thiophene and bromophenyl rings lowers its stretching frequency compared to a simple aliphatic ketone.[6][7][8][9]

Table 1: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Characteristics |

| 3450–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity sharp peaks.[5][10][11] |

| ~3100 | C-H Stretch | Aromatic (Thiophene & Phenyl) | Medium to weak peaks, often appearing just above 3000 cm⁻¹.[12] |

| 1640–1620 | C=O Stretch | Aryl-Thienyl Ketone | Strong, sharp peak. Frequency is lowered due to conjugation.[6][7] |

| 1600–1570 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium intensity peak, confirming the primary amine.[13] |

| 1590–1450 | C=C Stretch | Aromatic (Thiophene & Phenyl) | Multiple sharp peaks of varying intensity. |

| 1250–1020 | C-N Stretch | Aromatic Amine | Medium to strong peak.[13] |

| ~830 | C-H Out-of-Plane Bend | p-disubstituted Phenyl | Strong peak, indicative of the 1,4-substitution pattern. |

| 780-680 | C-S Stretch | Thiophene Ring | Weak to medium peak in the fingerprint region.[14] |

Mass Spectrometry (MS) Analysis

Principle of Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecule in the gas phase. This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). The excess energy imparted causes the molecular ion to fragment in predictable ways, providing a structural fingerprint.

Experimental Protocol: Direct Infusion EI-MS

-

Sample Preparation: Dissolve a small quantity (<1 mg) of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

-

Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by injecting the solution into a GC inlet with the column removed.

-

Ionization: Set the electron energy to 70 eV and the source temperature appropriately (e.g., 200-250 °C) to ensure volatilization without thermal degradation.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40–400) to detect the molecular ion and all significant fragment ions.

Data Interpretation: The Bromine Isotopic Signature

A defining characteristic in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance (50.7% and 49.3%, respectively).[15][16][17]

This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge (m/z) units. This "M⁺• / M+2⁺•" doublet is an unmistakable indicator of the presence of a single bromine atom in the molecule or fragment.[18][19]

-

Expected M⁺•: C₁₁H₈⁷⁹BrNOS = m/z 280.96 (observed as 281)

-

Expected M+2⁺•: C₁₁H₈⁸¹BrNOS = m/z 282.96 (observed as 283)

Fragmentation Pathway Analysis

The most common fragmentation events for benzoyl derivatives involve cleavage adjacent to the stable carbonyl group.[20][21] The primary cleavage is expected to form the highly stable 4-bromobenzoyl cation.

Table 2: Expected Major Fragment Ions

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Loss | Ion Name |

| 281 / 283 | [C₁₁H₈BrNOS]⁺• | Molecular Ion (M⁺•) |

| 183 / 185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation |

| 155 / 157 | [C₆H₄Br]⁺ (Loss of CO from 183/185) | 4-Bromophenyl cation |

| 128 | [C₁₁H₈BrNOS - C₇H₄BrO]⁺• | Loss of bromobenzoyl radical |

| 110 | [C₅H₄NS]⁺ | Thiophene-containing fragment |

| 77 | [C₆H₅]⁺ (from other potential fragmentations) | Phenyl cation |

The fragmentation pathway can be visualized to clarify these relationships. The formation of the benzoyl cation (m/z 183/185) and its subsequent loss of carbon monoxide to form the bromophenyl cation (m/z 155/157) are classic fragmentation patterns for such structures.[20][22][23][24]

Sources

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. The C=O Stretch [sites.science.oregonstate.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. Video: IR Frequency Region: X–H Stretching [jove.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. ijpscr.info [ijpscr.info]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. savemyexams.com [savemyexams.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 4-BROMOBENZOPHENONE(90-90-4) MS spectrum [chemicalbook.com]

- 23. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]

- 24. researchgate.net [researchgate.net]

solubility and stability of 2-Amino-3-(4-bromobenzoyl)thiophene

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-(4-bromobenzoyl)thiophene

Foreword

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the . As a molecule incorporating a 2-aminothiophene core, it belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey to clinical application is contingent on a robust understanding of its developability profile. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret these critical studies effectively.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's intrinsic properties is the foundation for any solubility or stability investigation. The structure of this compound reveals several key features that will dictate its behavior.

-

Structure: The molecule consists of a thiophene ring, which is an aromatic heterocycle analogous to benzene, substituted with an amino group at the 2-position and a 4-bromobenzoyl group at the 3-position.[3]

-

Functional Groups of Interest:

-

2-Amino Group: This basic moiety will exhibit pH-dependent protonation, significantly influencing solubility in aqueous media. Its presence also introduces a potential site for oxidative degradation.

-

Ketone Linker: The benzoyl ketone is a potential site for hydrolysis, particularly under basic conditions.

-

Thiophene Ring: While generally stable, the sulfur heteroatom can be susceptible to oxidation. The electron-rich nature of the ring can also influence its reactivity.[3]

-

Bromophenyl Group: The bromine atom adds to the overall lipophilicity of the molecule, which may decrease aqueous solubility.

-

A summary of predicted and known properties for structurally related compounds is presented below. It is imperative that these parameters are experimentally determined for the specific molecule of interest.

| Property | Predicted/Typical Value | Significance in Drug Development |

| Molecular Weight | ~312.18 g/mol [4][5] | Influences diffusion and membrane permeability. |

| pKa (of Amino Group) | Estimated 3-5 | Determines the ionization state at different physiological pH values, directly impacting solubility and absorption. |

| cLogP | Estimated >3 | A measure of lipophilicity; high values often correlate with low aqueous solubility but good membrane permeability. |

| Aqueous Solubility | Predicted to be low, especially at neutral pH, due to the aromatic rings and bromo-substituent.[3] | A critical parameter for oral bioavailability and intravenous formulation. Poor solubility is a major hurdle in drug development. |

| Polymorphism | Possible | Different crystalline forms can have vastly different solubility and stability profiles, impacting bioavailability and manufacturing consistency. |

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. A multi-faceted approach is required to fully characterize the solubility of this compound.

Thermodynamic (Equilibrium) Solubility

This is the gold-standard measurement, representing the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the most common and accepted protocol.

Causality Behind Experimental Choices: The choice of a broad pH range is critical. For a molecule with a basic amino group, solubility is expected to be significantly higher at acidic pH due to the formation of the more soluble protonated salt. The inclusion of biorelevant media (FaSSIF and FeSSIF) is essential to predict in vivo performance in the fasted and fed states, respectively, providing a more accurate forecast of oral absorption than simple buffers alone.

Experimental Protocol: Shake-Flask Method

-

Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and biorelevant media (FaSSIF and FeSSIF).

-

Addition of Compound: Add an excess of this compound to each buffer/media in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as HPLC-UV.

Data Presentation: Hypothetical Thermodynamic Solubility Data

| Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 37 | 150.5 |

| Acetate Buffer | 4.5 | 37 | 25.2 |

| Phosphate Buffer | 6.8 | 37 | 1.8 |

| Phosphate Buffer | 7.4 | 37 | 1.5 |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | 5.3 |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 37 | 35.8 |

| Water | ~7.0 | 25 | 1.2 |

| DMSO | N/A | 25 | >100,000 |

Kinetic Solubility

This high-throughput assay measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is valuable for early-stage discovery to quickly flag compounds with potential solubility issues.

Experimental Protocol: Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Dilution: Serially dilute the stock solution into a multi-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Rigorous Stability Assessment

Evaluating the intrinsic stability of a drug candidate is mandated by regulatory agencies like the ICH to ensure safety and efficacy.[6][7][8] Forced degradation studies are a cornerstone of this assessment, purposefully exposing the molecule to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[9]

Forced Degradation (Stress Testing) Workflow

The goal of forced degradation is to achieve 5-20% degradation of the parent molecule. This allows for the reliable detection of degradation products without completely destroying the sample.

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for forced degradation studies.

Experimental Protocols: Forced Degradation

-

Acid Hydrolysis:

-

Incubate the compound in 0.1 M HCl at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before analysis. Causality: The ketone linkage and the aminothiophene ring could be susceptible to acid-catalyzed hydrolysis or rearrangement.

-

-

Base Hydrolysis:

-

Incubate the compound in 0.1 M NaOH at 60°C.

-

Withdraw aliquots and neutralize with 0.1 M HCl. Causality: Saponification of any potential ester impurities or degradation of the ketone linker is a primary concern. Thiophene rings can also be sensitive to strong bases.[10]

-

-

Oxidative Degradation:

-

Treat the compound with 3% H₂O₂ at room temperature.

-

Monitor the reaction closely and quench if necessary by dilution. Causality: The sulfur atom in the thiophene ring and the amino group are potential sites of oxidation.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C).

-

Dissolve samples at various time points for analysis. Causality: This test assesses the intrinsic thermal stability of the solid form.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples against a dark control. Causality: Aromatic and heterocyclic systems can be susceptible to photolytic degradation.

-

Data Interpretation and Potential Degradation Pathways

A stability-indicating HPLC method must be developed, which can separate the parent compound from all process impurities and degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.

Diagram: Potential Degradation Pathways

Caption: Plausible degradation pathways for the molecule.

Data Presentation: Hypothetical Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Mass Balance (%) | Remarks |

| 0.1 M HCl (60°C) | 24h | 92.5 | 7.3 | 99.8 | Minor degradation observed. |

| 0.1 M NaOH (60°C) | 8h | 85.1 | 14.5 | 99.6 | Significant degradation.[10] |

| 3% H₂O₂ (RT) | 24h | 89.8 | 10.0 | 99.8 | Moderate degradation. |

| Thermal (80°C, solid) | 7 days | 99.5 | 0.4 | 99.9 | Thermally stable as a solid. |

| Photolytic (ICH Q1B) | - | 98.2 | 1.7 | 99.9 | Stable to light. |

Mass Balance is the sum of the assay of the parent compound and the percentage of all degradation products. A value close to 100% indicates that all major degradation products have been detected.

Conclusion and Forward-Looking Strategy

This guide outlines a robust, scientifically-grounded framework for the comprehensive evaluation of the . The data generated from these studies are not merely a set of parameters but are critical decision-making tools in the drug development process. They inform formulation strategies, define storage conditions, establish shelf-life, and are a non-negotiable component of any regulatory submission.[6][9] By understanding the potential liabilities of this promising 2-aminothiophene derivative early, researchers can proactively design strategies—such as salt formation, particle size reduction, or formulation with solubilizing excipients—to mitigate these risks and pave the way for successful clinical development.

References

-

Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]

-

2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Available at: [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]

-

2-Bromothiophene | 1003-09-4. SynZeal. Available at: [Link]

-

2-Bromothiophene | C4H3BrS | CID 13851. PubChem. Available at: [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. PubMed. Available at: [Link]

-

Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Available at: [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

- Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents.

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

-

Results of forced degradation studies. ResearchGate. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

-

Nouvelle synthèse et étude de la stabilité de l'amino‐3 thiophène. Sci-Hub. Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

-

Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. ResearchGate. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[11][12]thieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc. Available at: [Link]

- Process for preparing thiophene derivatives. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid methy… [cymitquimica.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromothiophene | 1003-09-4 | SynZeal [synzeal.com]

- 12. chemscene.com [chemscene.com]

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 2-Aminothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminothiophene Core

The 2-aminothiophene scaffold, a five-membered aromatic heterocycle containing sulfur and an amino group at the C2 position, represents a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the interplay of the electron-rich sulfur atom and the amino substituent, coupled with its conformational flexibility, render it a "privileged scaffold." This term denotes a molecular framework that can serve as a ligand for a diverse range of biological targets. The inherent reactivity of the 2-aminothiophene ring system also allows for facile and diverse functionalization, providing access to a vast chemical space of derivatives with a wide spectrum of biological activities and material properties.[2] From potent kinase inhibitors in oncology to novel positive allosteric modulators in metabolic diseases and advanced materials for organic electronics, the applications of 2-aminothiophene derivatives are both broad and profound.[3][4] This in-depth technical guide provides a comprehensive overview of the historical discovery, synthetic evolution, and diverse applications of this remarkable heterocyclic system.

A Journey Through Time: The Historical Development of 2-Aminothiophene Chemistry

The story of 2-aminothiophenes is not one of a single, sudden discovery but rather an evolution of synthetic methodologies. While the thiophene ring itself was discovered in the late 19th century, the efficient synthesis of its 2-amino substituted derivatives remained a challenge for many years. Early methods were often multi-step, low-yielding, and limited in scope.

A paradigm shift occurred in the 1960s with the work of German chemist Karl Gewald. His development of a one-pot, three-component reaction, now famously known as the Gewald reaction , revolutionized the field.[5] This elegant and highly versatile method allowed for the straightforward synthesis of polysubstituted 2-aminothiophenes from readily available starting materials: a ketone or aldehyde, an activated nitrile, and elemental sulfur, in the presence of a base.[6][7] The simplicity and efficiency of the Gewald reaction opened the floodgates for the exploration of the chemical and biological properties of this class of compounds, solidifying its importance in heterocyclic chemistry.

Parallel to the development of the Gewald reaction, other significant synthetic routes to thiophenes, which could be adapted for the synthesis of 2-aminothiophene precursors or analogues, were being established. The Fiesselmann thiophene synthesis , developed by Hans Fiesselmann in the 1950s, provided a route to substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[6] Another important contribution was the Gompper synthesis , which offered an alternative pathway to a variety of heterocyclic compounds, including thiophenes. While not as ubiquitously used for 2-aminothiophenes as the Gewald reaction, these methods represent important tools in the synthetic chemist's arsenal for accessing specific substitution patterns.

Masters of Synthesis: Key Methodologies for Constructing the 2-Aminothiophene Core

The ability to efficiently and selectively synthesize 2-aminothiophene derivatives is paramount to their widespread application. The following sections detail the mechanisms, scope, and practical considerations of the most important synthetic methodologies.

The Gewald Reaction: A Pillar of 2-Aminothiophene Synthesis

The Gewald reaction stands as the most versatile and widely employed method for the synthesis of 2-aminothiophenes.[5] Its success lies in its convergent nature, bringing together three simple components to construct a complex heterocyclic scaffold in a single step.

Reaction Mechanism: The mechanism of the Gewald reaction, while utilized for decades, was only fully elucidated through detailed computational and experimental studies much later.[8] It is generally accepted to proceed through the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[1][6]

-

Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael addition of a sulfur nucleophile. The exact nature of the sulfurating agent is complex and can involve polysulfides formed from elemental sulfur and the base.[8]

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. Subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [9]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), acetophenone (0.1 mol), and absolute ethanol (150 mL).

-

Addition of Reagents: To the stirred solution, add elemental sulfur powder (0.1 mol) followed by the dropwise addition of diethylamine (20 mL) as the base.

-

Reaction Conditions: Heat the reaction mixture to 55-65 °C and maintain this temperature with stirring for 2 hours.

-

Workup and Isolation: After the reaction is complete, cool the mixture in a refrigerator overnight. The precipitated product will form.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

The Fiesselmann Thiophene Synthesis: An Alternative Route

The Fiesselmann synthesis offers a valuable alternative for the preparation of substituted thiophenes, particularly when the desired substitution pattern is not readily accessible through the Gewald reaction.[6]

Reaction Mechanism: The Fiesselmann synthesis proceeds via the following steps:

-

Michael Addition: A base deprotonates the thioglycolic acid derivative, which then acts as a nucleophile and attacks the triple bond of the α,β-acetylenic ester in a Michael-type addition.

-

Second Addition: A second molecule of the thioglycolic acid derivative adds to the resulting double bond.

-

Cyclization and Elimination: The intermediate then undergoes a base-mediated intramolecular cyclization, followed by elimination of a molecule of the thioglycolic acid derivative and an alcohol to form the thiophene ring.

Experimental Protocol: A Representative Fiesselmann Synthesis

Note: Detailed, step-by-step protocols for the Fiesselmann synthesis leading directly to 2-aminothiophenes are less common in the literature, as this method is more frequently used for other thiophene derivatives. The following is a general procedure that can be adapted.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the α,β-acetylenic ester (1 equivalent) in a suitable anhydrous solvent (e.g., THF or ethanol).

-

Base and Thiol Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a suitable base (e.g., sodium ethoxide in ethanol, 1.1 equivalents) dropwise. Following the addition of the base, add the thioglycolic acid derivative (e.g., ethyl thioglycolate, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thiophene derivative.

The Gompper Synthesis: A Versatile Heterocycle Synthesis

The Gompper synthesis is a versatile method for the preparation of a variety of five- and six-membered heterocycles, including 2-aminothiophenes. This reaction typically involves the reaction of a ketene dithioacetal with an active methylene compound.

Reaction Mechanism: The mechanism of the Gompper synthesis for 2-aminothiophenes generally involves:

-

Michael Addition: A base-generated carbanion from an active methylene nitrile (e.g., malononitrile) undergoes a Michael addition to the ketene dithioacetal.

-

Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, with the nitrogen of the nitrile group attacking one of the thiomethyl groups, leading to the elimination of methanethiol.

-

Aromatization: Tautomerization of the cyclized intermediate leads to the aromatic 2-aminothiophene product.

Experimental Protocol: Gompper-type Synthesis of a 2-Aminothiophene Derivative

Note: As with the Fiesselmann synthesis, detailed, step-by-step protocols for the Gompper synthesis of 2-aminothiophenes can be specific to the desired product. The following is a general representation.

-

Preparation of the Ketene Dithioacetal: Prepare the ketene dithioacetal from a corresponding active methylene compound and carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.

-

Reaction Setup: In a round-bottom flask, dissolve the ketene dithioacetal (1 equivalent) and an active methylene nitrile (e.g., malononitrile, 1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product is collected by filtration.

-

Purification: Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether) and then recrystallize from an appropriate solvent to obtain the pure 2-aminothiophene derivative.

The Diverse World of 2-Aminothiophene Derivatives: Applications in Medicinal Chemistry and Materials Science

The synthetic accessibility and structural versatility of 2-aminothiophenes have led to their widespread use in various scientific disciplines.

Medicinal Chemistry: A Scaffold for Drug Discovery

The 2-aminothiophene core is a prominent feature in a multitude of biologically active compounds, demonstrating a wide range of pharmacological effects.

Antipsychotic Agents: One of the most well-known drugs containing a fused 2-aminothiophene ring system is Olanzapine , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[10][11] Olanzapine's mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[12][13] The synthesis of olanzapine often involves the use of a 2-amino-3-cyano-5-methylthiophene precursor.[14]

Kinase Inhibitors: Deregulation of protein kinases is a hallmark of many diseases, particularly cancer. 2-Aminothiophene derivatives have emerged as potent inhibitors of various kinases. For example, derivatives have been developed as inhibitors of p38 MAP kinase , a key enzyme in inflammatory signaling pathways.[15]

| Compound | Scaffold | p38α IC50 (nM) | Cellular Potency (TNFα inhibition, nM) |

| Compound 21[15] | Heterobicyclic | Potent | Good |

Positive Allosteric Modulators (PAMs) of GLP-1R: 2-Aminothiophene derivatives have been identified as small molecule positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[16][17] These compounds enhance the effect of the endogenous GLP-1 peptide, leading to increased insulin secretion.[3]

| Compound | Modification | GLP-1R Activity | Insulin Secretion |

| S-1[16] | 2-aminothiophene core | Dose-dependent increase | 1.5-fold increase at 5 µM |

| Compound 7[14] | 2-aminothiophene-3-arylketone | - | ~2-fold increase at 5 µM |

Materials Science: Building Blocks for Functional Materials

The electronic properties of the 2-aminothiophene ring make it an attractive building block for the synthesis of functional organic materials.

Azo Dyes: 2-Aminothiophenes are valuable precursors for the synthesis of heterocyclic azo dyes.[18][19] Diazotization of the amino group followed by coupling with an electron-rich aromatic compound yields brightly colored dyes with good fastness properties, suitable for dyeing synthetic fibers like polyester.[20][21]

Conductive Polymers: Polythiophenes are a well-known class of conducting polymers. The incorporation of amino groups onto the thiophene monomer can modulate the electronic and physical properties of the resulting polymer. Poly(2-aminothiophene) and its derivatives can be synthesized through oxidative polymerization and exhibit interesting electrical and optical properties.[4]

| Polymer | Synthesis Method | Conductivity (S/cm) |

| Polythiophene | Oxidative polymerization | Varies with dopant and synthesis conditions |

Conclusion: A Scaffold with a Bright Future

From its humble beginnings in the annals of heterocyclic chemistry to its current status as a privileged scaffold in drug discovery and a versatile building block in materials science, the journey of the 2-aminothiophene core is a testament to the power of synthetic innovation. The development of the Gewald reaction, in particular, has been instrumental in unlocking the vast potential of this heterocyclic system. As our understanding of disease biology deepens and the demand for novel functional materials grows, the 2-aminothiophene scaffold is poised to play an even more significant role in the future of science and technology. The continued exploration of its synthetic transformations and the rational design of new derivatives will undoubtedly lead to the discovery of new medicines and advanced materials with transformative impact.

References

-

Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). Bioorganic & Medicinal Chemistry, 111, 117864. [Link]

- CN102250116A - Preparation method of olanzapine. (n.d.).

-

2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). Chemical Biology & Drug Design, 99(6), 857-867. [Link]

-

Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). [Link]

-

2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). Chem Biol Drug Des, 99(6), 857-867. [Link]

-

Olanzapine. (2023). In StatPearls. StatPearls Publishing. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246. [Link]

-

Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). [Link]

-

Synthesis and spectral properties of azo dyes derived from 2-aminothiophenes and 2-aminothiazoles. (1999). Dyes and Pigments, 42(3), 249-265. [Link]

-